molecular formula C21H23N3O3S2 B2656603 4-(dimethylsulfamoyl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}benzamide CAS No. 1706099-76-4

4-(dimethylsulfamoyl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}benzamide

Cat. No.: B2656603
CAS No.: 1706099-76-4
M. Wt: 429.55
InChI Key: MKWSSPIMEDRZBG-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a dimethylsulfamoyl group (-SO₂N(CH₃)₂). The amide nitrogen is linked via a methylene bridge to a 1,3-thiazole ring, which is further substituted with a methyl group at position 4 and a 2-methylphenyl group at position 2.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-7-5-6-8-18(14)21-23-15(2)19(28-21)13-22-20(25)16-9-11-17(12-10-16)29(26,27)24(3)4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWSSPIMEDRZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the benzamide core. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone. The benzamide core is then introduced through an amidation reaction, where the thiazole derivative is reacted with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight variations in substituents, synthetic routes, and physicochemical properties:

Compound Name/ID Key Structural Differences Synthesis Yield Key Spectral Data (IR/NMR) Reference
Target Compound 4-(dimethylsulfamoyl)benzamide + 4-methyl-2-(2-methylphenyl)-1,3-thiazole Not reported Expected ν(SO₂) ~1150–1350 cm⁻¹; δ(1H-NMR): aromatic protons (6.5–8.0 ppm), thiazole C-H (~7.2 ppm)
N-(4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-yl)Benzamide (4ca) Hydroxy and methoxy substituents on thiazole; lacks sulfamoyl group 90–95% IR: ν(OH) ~3400 cm⁻¹; ¹H-NMR: methoxy singlet (~3.8 ppm) [1]
(E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-Methylphenyl)Sulfamoyl)vinyl)phenoxy)methyl)Benzamide (6e) Sulfamoyl group on vinylphenoxy chain; artemisinin-derived ether linkage 40% IR: ν(NH) 3397 cm⁻¹, ν(C=O) 1603 cm⁻¹; ¹³C-NMR: carbonyl at ~167 ppm [5]
{4-[({4-Methyl-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazol-5-yl}Methyl)Sulfanyl]-2-Methylphenoxy}Acetic Acid (GW 501-516) Trifluoromethylphenyl on thiazole; sulfanyl-phenoxy linkage; acetic acid terminus Not reported IR: ν(CF₃) ~1100–1200 cm⁻¹; MS: m/z 731.2 (M-H)⁻ [6, 13]
4-{4-Methyl-2-[(Methyl)(2-Methylphenyl)Amino]-1,3-Thiazol-5-yl}-N-(3-Methylphenyl)Pyrimidin-2-Amine Pyrimidin-2-amine substituent; methylphenylamino group on thiazole Not reported X-ray: Triclinic (P1), a = 7.886 Å; ¹H-NMR: pyrimidine protons (~8.5 ppm) [10, 11]

Physicochemical Properties

  • Lipophilicity : The 2-methylphenyl and methyl groups on the thiazole enhance lipophilicity, similar to GW 501-516’s trifluoromethyl group. However, the sulfamoyl group may improve aqueous solubility relative to purely hydrophobic analogues .
  • Thermal Stability : The pyrimidine-containing analogue (–11) has a high melting point (455–458 K), suggesting greater crystallinity than the target compound, which lacks fused aromatic systems .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Thiazole derivatives are often associated with antimicrobial activities. Research indicates that compounds containing thiazole groups exhibit significant antibacterial and antifungal effects due to their ability to interfere with microbial metabolism and cell wall synthesis .
  • Anticonvulsant Effects : Some studies have suggested that thiazole-containing compounds may possess anticonvulsant properties. This is attributed to their influence on neurotransmitter systems and ion channel modulation .
  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, potentially through pathways involving p53 and other tumor suppressor genes .

The mechanisms underlying the biological activity of 4-(dimethylsulfamoyl)-N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}benzamide are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : Interaction with various receptors, including those linked to neurotransmission and cell signaling, could explain its diverse effects.
  • Oxidative Stress Induction : Some studies suggest that thiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacteria
AnticonvulsantReduction in seizure frequency
AnticancerInhibition of cell proliferation
MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationModulates neurotransmitter receptors
Oxidative StressInduces oxidative stress leading to apoptosis

Case Studies

  • Antimicrobial Efficacy : A study conducted by Annadurai et al. (2012) demonstrated the effectiveness of thiazole derivatives against various bacterial strains, highlighting their potential as new antimicrobial agents.
  • Cancer Inhibition : Research published in Cancer Letters indicated that a similar thiazole derivative showed promising results in inhibiting the growth of breast cancer cells through apoptosis induction.
  • Anticonvulsant Activity : A study by Farag et al. (2012) explored the anticonvulsant properties of thiazole compounds, suggesting that they could be developed into therapeutic agents for epilepsy management.

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